
1,3-Bis(trimethylsilyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trimethylsilyl)-2-fluorobenzene is an organosilicon compound that features a benzene ring substituted with two trimethylsilyl groups and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trimethylsilyl)-2-fluorobenzene typically involves the reaction of 1,3-dibromo-2-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
1,3-Dibromo-2-fluorobenzene+2(Trimethylsilyl chloride)→this compound+2(Sodium bromide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(trimethylsilyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the fluorine atom or modify the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products may include hydroxylated or carboxylated benzene derivatives.
Reduction Reactions: Products can include partially or fully reduced benzene rings.
Applications De Recherche Scientifique
1,3-Bis(trimethylsilyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organosilicon compounds and fluorinated aromatic compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 1,3-Bis(trimethylsilyl)-2-fluorobenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the trimethylsilyl groups and the electron-withdrawing effect of the fluorine atom. This unique electronic environment facilitates various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(trimethylsilyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,3-Difluorobenzene: Lacks the trimethylsilyl groups, leading to different electronic properties and reactivity.
1,3-Bis(trimethylsilyl)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness
1,3-Bis(trimethylsilyl)-2-fluorobenzene is unique due to the combined presence of both trimethylsilyl groups and a fluorine atom on the benzene ring. This combination imparts distinct electronic properties, making it a valuable compound for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
75186-43-5 |
|---|---|
Formule moléculaire |
C12H21FSi2 |
Poids moléculaire |
240.46 g/mol |
Nom IUPAC |
(2-fluoro-3-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H21FSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9H,1-6H3 |
Clé InChI |
HCKIFFBGPMDSQZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


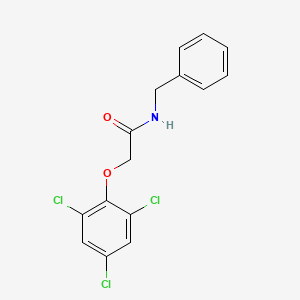
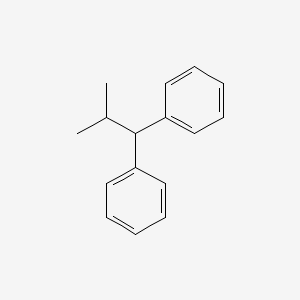

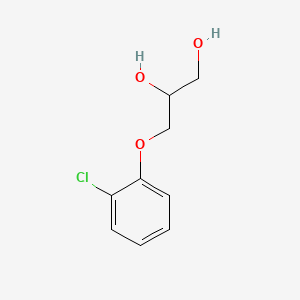

![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)
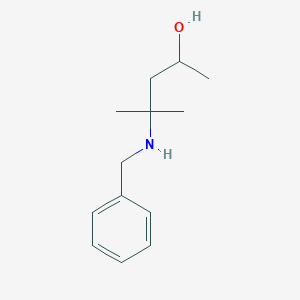
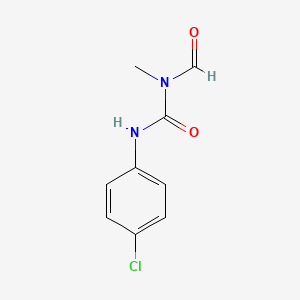
![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
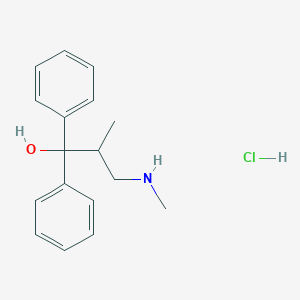
![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)

